molecular formula C16H16N2O5 B1194605 2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid

2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid

Cat. No. B1194605
M. Wt: 316.31 g/mol
InChI Key: RXKADNGKBUOGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid is a methoxybenzoic acid.

Scientific Research Applications

Structural Analysis and Conformation

  • 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid, similar to 2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid, exhibit nearly planar structures with methyl and/or carboxylic acid groups lying out of the molecular plane, influenced by steric interactions. Notably, 2,5-Dimethoxybenzoic acid forms an unusual intramolecular hydrogen bond between its carboxylic acid group and the O atom of the methoxy group in the 2-position (Barich, Powell, Munson, & Zell, 2004).

Synthesis and Characterization

  • Synthesis of 2-amino-4,5-dimethylbenzoic acid, a compound with structural similarities, was achieved through a sequence of reactions, highlighting the potential pathways for synthesizing related compounds like 2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid. The compound's structure was characterized using techniques such as Fourier transform infrared spectroscopy and magnetic resonance spectroscopy (Lin, 2013).

Pharmaceutical Synthesis

  • The synthesis of certain 4-Anilinoquinazoline derivatives from 2-amino-4,5-dimethoxybenzoic acid and related anilines suggests the potential of 2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid in pharmaceutical applications. The 4-anilinoquinazoline pharmacophore, found in ATP-competitive inhibitors of protein kinase enzymes, underscores the significance of this chemical class in drug discovery (Rocco, Barbarini, & Rittner, 2004).

Nucleophilicity Assessments

  • A study assessing the nitrogen and carbon nucleophilicities of 2-aminothiazoles, which bear resemblance to the amino functional group in 2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid, provides insights into the reactivity and potential chemical interactions of such compounds (Forlani, Tocke, Del Vecchio, Lakhdar, Goumont, & Terrier, 2006).

properties

Product Name

2-[[Anilino(oxo)methyl]amino]-4,5-dimethoxybenzoic acid

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

4,5-dimethoxy-2-(phenylcarbamoylamino)benzoic acid

InChI

InChI=1S/C16H16N2O5/c1-22-13-8-11(15(19)20)12(9-14(13)23-2)18-16(21)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,19,20)(H2,17,18,21)

InChI Key

RXKADNGKBUOGSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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